Cas no 7280-77-5 (Cyclo(L-Leu-L-Phe))

Cyclo(L-Leu-L-Phe) is a cyclic dipeptide composed of L-leucine and L-phenylalanine residues. This compound exhibits structural rigidity due to its cyclic conformation, enhancing stability against enzymatic degradation compared to linear peptides. Its hydrophobic character, derived from the aromatic phenylalanine and aliphatic leucine side chains, makes it suitable for studies involving membrane interactions or as a scaffold in peptide design. Cyclo(L-Leu-L-Phe) is also of interest in medicinal chemistry for its potential bioactivity, including antimicrobial or anticancer properties. The constrained ring structure allows for precise stereochemical control, facilitating applications in asymmetric synthesis or as a chiral auxiliary. Its well-defined conformation is valuable for NMR and computational modeling studies.
Cyclo(L-Leu-L-Phe) structure
Cyclo(L-Leu-L-Phe) structure
商品名:Cyclo(L-Leu-L-Phe)
CAS番号:7280-77-5
MF:C15H20N2O2
メガワット:260.3315
MDL:MFCD00672388
CID:1757942

Cyclo(L-Leu-L-Phe) 化学的及び物理的性質

名前と識別子

    • 3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione
    • 2,5-piperazinedione, 3-(2-methylpropyl)-6-(phenylmethyl)-
    • 3-Benzyl-6-isobutylpiperazine-2,5-dione
    • Cyclo(Leucyl-Phenylalanyl)
    • Cyclo-(L)-phenylalanyl-(L)-leucyl
    • Cyclo(-Leu-Phe)
    • Cyclo(-L-Leu-L-Phe)
    • Cyclo(L-Leu-L-Phe)
    • Cyclo(Leu-Phe)
    • (3S,6S)-3-Benzyl-6-isobutyl-2,5-piperazinedione
    • 3-Benzyl-6-isobutyl-2,5-dioxopiperazine
    • MDL: MFCD00672388
    • インチ: InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1
    • InChIKey: QPDMOMIYLJMOQJ-STQMWFEESA-N
    • ほほえんだ: CC(C[C@H]1C(N[C@H](C(N1)=O)CC2=CC=CC=C2)=O)C

計算された属性

  • せいみつぶんしりょう: 260.15200
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4

じっけんとくせい

  • 密度みつど: 1.081
  • ゆうかいてん: 282 ºC (dec.)
  • PSA: 58.20000
  • LogP: 1.91600

Cyclo(L-Leu-L-Phe) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB312597-1 g
Cyclo(-leu-phe), 95%; .
7280-77-5 95%
1 g
€518.00 2023-07-19
TRC
C989755-1g
Cyclo(L-Leu-L-Phe)
7280-77-5
1g
$ 410.00 2022-06-06
TRC
C989755-250mg
Cyclo(L-Leu-L-Phe)
7280-77-5
250mg
$ 167.00 2023-04-17
TRC
C989755-1000mg
Cyclo(L-Leu-L-Phe)
7280-77-5
1g
$ 500.00 2023-04-17
1PlusChem
1P00624V-1g
L-Phenylalanyl-L-leucine diketopiperazine
7280-77-5 95%
1g
$612.00 2025-02-21
TRC
C989755-2.5g
Cyclo(L-Leu-L-Phe)
7280-77-5
2.5g
$ 800.00 2023-09-08
1PlusChem
1P00624V-250mg
L-Phenylalanyl-L-leucine diketopiperazine
7280-77-5 95%
250mg
$217.00 2025-02-21
A2B Chem LLC
AC81903-5g
Cyclo(-leu-phe)
7280-77-5 ≥ 98% (NMR)
5g
$1647.00 2024-04-19
eNovation Chemicals LLC
Y1258336-1g
L-Phenylalanyl-L-leucine diketopiperazine
7280-77-5 98%
1g
$1065 2025-02-25
Chemenu
CM170033-1g
(3S,6S)-3-benzyl-6-isobutylpiperazine-2,5-dione
7280-77-5 95%+
1g
$*** 2023-05-29

Cyclo(L-Leu-L-Phe) 関連文献

Cyclo(L-Leu-L-Phe)に関する追加情報

Professional Introduction to Cyclo(L-Leu-L-Phe) (CAS No. 7280-77-5)

Cyclo(L-Leu-L-Phe), with the chemical name Cyclo(D-phenylalanyl-L-leucyl-L-phenylalanine), is a synthetic peptide that has garnered significant attention in the field of pharmaceutical and biochemical research. This cyclic decapeptide, characterized by its unique sequence and structure, exhibits a range of biological activities that make it a subject of extensive study. The compound's CAS number, 7280-77-5, provides a standardized identifier for researchers and manufacturers, ensuring consistency in its handling and application across various scientific disciplines.

The structure of Cyclo(L-Leu-L-Phe) consists of a cyclic backbone formed by the linkage of L-leucine and L-phenylalanine residues. This specific arrangement imparts distinct properties to the peptide, including enhanced stability and bioavailability compared to linear peptides with similar sequences. The cyclic nature of the molecule prevents spontaneous degradation, making it more suitable for therapeutic applications where long-term activity is desired.

In recent years, research on Cyclo(L-Leu-L-Phe) has been particularly focused on its potential role in modulating immune responses and wound healing. Studies have demonstrated that this peptide can activate specific immune cells, such as natural killer (NK) cells and T lymphocytes, by binding to cell surface receptors. This interaction leads to the release of cytokines and other signaling molecules that enhance the body's defense mechanisms against pathogens.

One of the most compelling applications of Cyclo(L-Leu-L-Phe) is in the context of anti-inflammatory therapies. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and autoimmune conditions. Preclinical studies have shown that administration of this peptide can reduce inflammatory markers in animal models, suggesting its potential as a novel therapeutic agent. The mechanism behind this effect appears to involve the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.

Furthermore, Cyclo(L-Leu-L-Phe) has been explored for its wound-healing properties. The peptide promotes angiogenesis, the formation of new blood vessels, which is crucial for tissue repair. It also stimulates fibroblast activity, leading to increased collagen production and faster wound closure. These effects make it a promising candidate for treating chronic wounds, such as diabetic ulcers, where conventional treatments often fail to provide adequate healing.

The synthesis of Cyclo(L-Leu-L-Phe) involves advanced peptide coupling techniques that ensure high yield and purity. Solid-phase peptide synthesis (SPPS) is commonly employed due to its efficiency and scalability. Post-synthetic modifications may be necessary to optimize solubility and stability, enhancing its pharmacological properties. Researchers are continuously refining synthetic protocols to improve cost-effectiveness and reproducibility, making large-scale production more feasible.

From a regulatory perspective, Cyclo(L-Leu-L-Phe) must comply with stringent quality control standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that the peptide is safe for human use and meets rigorous purity and efficacy criteria. Clinical trials are ongoing to evaluate its safety profile and therapeutic efficacy in various conditions.

The future prospects for Cyclo(L-Leu-L-Phe) are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems may enhance its bioavailability and target specificity, further improving treatment outcomes. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical practice, bringing this innovative peptide to patients who could benefit from its unique properties.

In conclusion, Cyclo(L-Leu-L-Phe) (CAS No. 7280-77-5) represents a significant advancement in peptide-based therapeutics. Its ability to modulate immune responses, reduce inflammation, and promote wound healing positions it as a versatile tool for addressing a wide range of medical conditions. As research continues to uncover new applications and optimize production methods, this compound is poised to play an increasingly important role in modern medicine.

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Amadis Chemical Company Limited
(CAS:7280-77-5)Cyclo(L-Leu-L-Phe)
A1173563
清らかである:99%
はかる:1g
価格 ($):307.0